molecular formula C16H19N3O4S3 B2704937 N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851783-17-0

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2704937
CAS No.: 851783-17-0
M. Wt: 413.53
InChI Key: WAPBTOKLTREFKP-UHFFFAOYSA-N
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Description

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazole ring, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Electrophilic Substitution Reagents: Nitric acid, halogens

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Nitro or halogenated derivatives

Scientific Research Applications

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonamide group can act as a bioisostere for carboxylic acids, allowing the compound to inhibit enzymes by mimicking the natural substrate . The thiophene and pyrazole rings can also participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Suprofen, articaine

    Pyrazole Derivatives: Celecoxib, rimonabant

Uniqueness

N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is unique due to its combination of a thiophene ring, a pyrazole ring, and sulfonamide groups. This structural complexity allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S3/c1-3-26(22,23)18-13-7-4-6-12(10-13)14-11-15(16-8-5-9-24-16)19(17-14)25(2,20)21/h4-10,15,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPBTOKLTREFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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